molecular formula C2H3ClHgO B14748509 Chloro(2-oxoethyl)mercury CAS No. 5321-77-7

Chloro(2-oxoethyl)mercury

Cat. No.: B14748509
CAS No.: 5321-77-7
M. Wt: 279.09 g/mol
InChI Key: FRSKIGNYYSERRB-UHFFFAOYSA-M
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Description

Chloro(2-oxoethyl)mercury is an organomercury compound with the chemical formula C3H3ClHgO. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. It is a colorless to pale yellow liquid that is sensitive to moisture and light.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(2-oxoethyl)mercury can be synthesized through the reaction of mercury(II) chloride with 2-oxoethyl chloride in the presence of a suitable solvent, such as ethanol or methanol. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C. The reaction can be represented as follows:

HgCl2+C2H3ClOC3H3ClHgO+HCl\text{HgCl}_2 + \text{C}_2\text{H}_3\text{ClO} \rightarrow \text{C}_3\text{H}_3\text{ClHgO} + \text{HCl} HgCl2​+C2​H3​ClO→C3​H3​ClHgO+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the compound. The process may include additional purification steps, such as distillation or recrystallization, to remove impurities and obtain a high-quality product.

Chemical Reactions Analysis

Types of Reactions

Chloro(2-oxoethyl)mercury undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) oxide and other by-products.

    Reduction: Reduction reactions can convert this compound to elemental mercury and other organic compounds.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Mercury(II) oxide (HgO) and organic by-products.

    Reduction: Elemental mercury (Hg) and various organic compounds.

    Substitution: Substituted organomercury compounds with different functional groups.

Scientific Research Applications

Chloro(2-oxoethyl)mercury has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which chloro(2-oxoethyl)mercury exerts its effects involves its interaction with cellular components, such as proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction can result in various biological effects, including cytotoxicity and changes in cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    Methylmercury (CH3Hg+): Known for its neurotoxic effects and environmental impact.

    Ethylmercury (C2H5Hg+): Used in some vaccines as a preservative (thiomersal).

    Phenylmercury (C6H5Hg+): Utilized in antifungal and antibacterial agents.

Uniqueness

Chloro(2-oxoethyl)mercury is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways

Properties

CAS No.

5321-77-7

Molecular Formula

C2H3ClHgO

Molecular Weight

279.09 g/mol

IUPAC Name

chloro(2-oxoethyl)mercury

InChI

InChI=1S/C2H3O.ClH.Hg/c1-2-3;;/h2H,1H2;1H;/q;;+1/p-1

InChI Key

FRSKIGNYYSERRB-UHFFFAOYSA-M

Canonical SMILES

C(C=O)[Hg]Cl

Origin of Product

United States

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